

Discovery and synthesis of [Dmt1]DALDA peptide

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Compound of Interest		
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An In-depth Technical Guide to the Discovery and Synthesis of [Dmt1]DALDA

Introduction

[Dmt¹]DALDA (H-Dmt-d-Arg-Phe-Lys-NH²) is a synthetic tetrapeptide analogue of the endogenous opioid peptide dermorphin.[1][2] It is distinguished by its high potency and remarkable selectivity as a mu-opioid receptor (MOR) agonist.[1][3] The substitution of the N-terminal tyrosine with 2',6'-dimethyltyrosine (Dmt) is a key structural modification that confers unique pharmacological properties, including enhanced receptor affinity, increased potency, and the ability to cross the blood-brain barrier.[2][4][5] Beyond its potent analgesic effects, [Dmt¹]DALDA also exhibits antioxidant properties, making it a bifunctional molecule of significant interest in drug development for pain management and conditions involving oxidative stress.[5][6] This guide provides a comprehensive overview of the discovery, synthesis, pharmacological properties, and mechanisms of action of [Dmt¹]DALDA for researchers and drug development professionals.

Discovery and Rationale for Development

The development of [Dmt¹]DALDA was rooted in structure-activity relationship studies of DALDA (H-Tyr-d-Arg-Phe-Lys-NH₂), a hydrophilic and selective MOR agonist derived from dermorphin.[1] While DALDA itself showed high affinity for the MOR, its clinical utility was limited by poor penetration of the blood-brain barrier.[2] The strategic replacement of the Tyr¹ residue with Dmt was a pivotal discovery. The two electron-donating methyl groups on the phenol moiety of Dmt not only enhance its antioxidant activity but also significantly increase the



peptide's binding affinity and agonist potency at the mu-opioid receptor.[2][4][5] This single amino acid substitution resulted in a 27-fold increase in binding affinity for the human MOR and a 292-fold increase in agonist potency compared to the parent compound, DALDA.[2][4]

Quantitative Pharmacological Data

The pharmacological profile of [Dmt¹]DALDA has been extensively characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data regarding its receptor binding affinity, selectivity, and functional potency.

Table 1: Receptor Binding Affinity and Selectivity of [Dmt1]DALDA

Receptor Subtype	Ligand	Species/Tis sue	Kı (nM)	Selectivity Ratio (K _I ratio μ/δ/κ)	Reference
Mu (μ)	[Dmt ¹]DALDA	Rat Brain	0.143	1:14700:156	[7]
[Dmt ¹]DALDA	Human (hMOR)	0.199 (K ^d)	hMOR:hDOR ≈ 10,000	[3]	
DALDA	Rat Brain	1.69	-	[4]	
Delta (δ)	[Dmt ¹]DALDA	Rat Brain	~2100	-	[7]
Карра (к)	[Dmt ¹]DALDA	Rat Brain	~22.3	-	[7]

Table 2: In Vitro and In Vivo Potency of [Dmt1]DALDA



Assay Type	Metric	[Dmt¹]DALD A	Morphine	Notes	Reference
[³⁵ S]GTPyS Binding	Agonist Potency	292-fold > DALDA	-	Full agonist at hMOR and hDOR; partial at hKOR.[2]	[2][3][4]
35-fold > DAMGO	-	[4]			
Analgesia (s.c.)	Potency	40-220-fold > Morphine	-	Mouse tail- flick test.[1][5]	[1][5]
Analgesia (i.th.)	Potency	~3000-5000- fold > Morphine	-	Rat/Mouse tail-flick test. [5][7][8]	[5][7][8]
CRPS-I Model	Mechanical Allodynia Reversal	15-fold > Morphine	-	Chronic post- ischemia pain (CPIP) rat model.[5]	[5]
CRPS-I Model	Heat Algesia Test	4.5-fold > Morphine	-	CPIP rat model.[5]	[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and key pharmacological assays of [Dmt¹]DALDA.

Solid-Phase Peptide Synthesis (SPPS) of [Dmt¹]DALDA

[Dmt¹]DALDA is synthesized using the solid-phase method, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5][7]

Materials:

Rink Amide resin (e.g., 100-200 mesh, ~0.24 mequiv/g)[7]



- Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-d-Arg(Pbf)-OH, Fmoc-Dmt-OH
- Coupling agents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HOBt (Hydroxybenzotriazole)[7]
- Deprotection agent: 20% piperidine in DMF (N,N-dimethylformamide)
- Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v)
- · Solvents: Dichloromethane (DCM), DMF, Diethyl ether
- Purification: Preparative High-Performance Liquid Chromatography (HPLC)

Protocol:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Pre-activate the first Fmoc-amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with PyBOP and HOBt in DMF.
 - Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature.
 - Monitor the coupling reaction using a ninhydrin test. If incomplete, repeat the coupling step.
 - Wash the resin with DMF and DCM.
- Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the sequence: Phe, d-Arg(Pbf), and Dmt.



- Final Deprotection: After coupling the final amino acid (Fmoc-Dmt-OH), perform a final Fmoc deprotection as described in Step 2.
- Cleavage and Side-Chain Deprotection: Wash the fully assembled peptide-resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Boc and Pbf).
- Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl
 ether to the TFA filtrate. Centrifuge to pellet the peptide, decant the ether, and repeat the
 ether wash.
- Purification: Dry the crude peptide pellet. Dissolve it in a suitable solvent (e.g., water/acetonitrile mixture) and purify using preparative reverse-phase HPLC.
- Lyophilization and Characterization: Lyophilize the pure HPLC fractions to obtain the final peptide as a white powder. Confirm the identity and purity by mass spectrometry and analytical HPLC.

Radioligand Receptor Binding Assay

This assay determines the binding affinity (K_i) of [Dmt¹]DALDA for opioid receptors.

Materials:

- Cell membranes from cells expressing the human mu-opioid receptor (e.g., CHO-hMOR cells)[4]
- Radioligand: [3H][Dmt1]DALDA or [3H]DAMGO[3]
- Incubation buffer: e.g., 50 mM Tris-HCl, pH 7.4
- Non-specific binding control: Naloxone (high concentration)
- Glass fiber filters and a cell harvester
- Scintillation cocktail and a liquid scintillation counter



Protocol:

- Membrane Preparation: Homogenize CHO-hMOR cells and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the incubation buffer.
- Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (e.g., [³H]DAMGO), and varying concentrations of the unlabeled competitor peptide ([Dmt¹]DALDA). For total binding, omit the competitor. For non-specific binding, add a saturating concentration of naloxone.
- Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
- Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold incubation buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) and calculate the K_i value using the Cheng-Prusoff equation.

[35S]GTPyS Functional Assay

This assay measures the ability of [Dmt¹]DALDA to activate G-proteins, determining its agonist potency (EC50) and efficacy.

Materials:

- CHO-hMOR cell membranes[4][9]
- [35S]GTPyS radioligand
- Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4



- GDP (Guanosine diphosphate)
- Varying concentrations of [Dmt¹]DALDA
- Basal control (buffer only) and non-specific binding control (unlabeled GTPyS)

Protocol:

- Assay Mixture: Prepare a master mix containing cell membranes, GDP, and [35S]GTPγS in the assay buffer.
- Incubation: Add the assay mixture to wells containing either buffer (basal activity) or varying concentrations of [Dmt¹]DALDA. Incubate at 30°C for 60 minutes.
- Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, similar to the binding assay.
- Quantification: Measure the amount of bound [35S]GTPyS on the filters using a liquid scintillation counter.
- Data Analysis: Plot the stimulated [35S]GTPyS binding against the logarithm of the [Dmt¹]DALDA concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal efficacy).

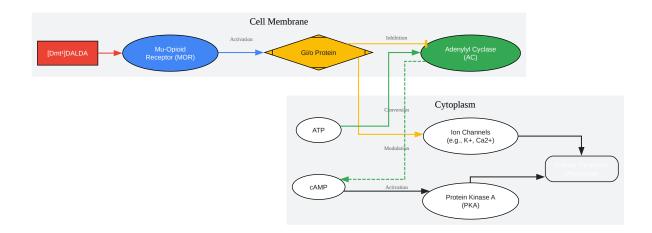
Signaling Pathways and Experimental Workflow

The mechanisms of action for [Dmt¹]DALDA are multifaceted, involving classical opioid receptor signaling and unique secondary functions.

Canonical Mu-Opioid Receptor Signaling

As a potent MOR agonist, [Dmt¹]DALDA activates the canonical G-protein coupled receptor signaling cascade.[10] The receptor is coupled to an inhibitory G-protein (Gαi/o), which, upon activation, initiates several downstream events.





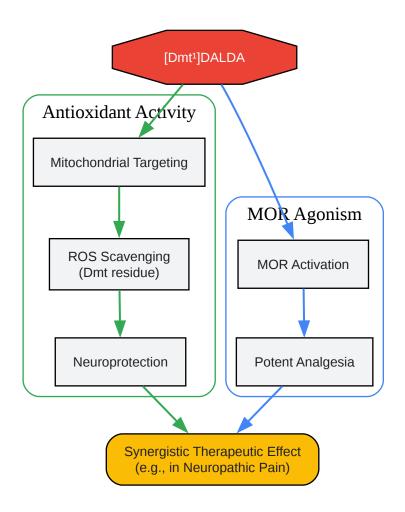
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Canonical MOR signaling pathway activated by [Dmt1]DALDA.

Bifunctional Mechanism of Action

A key feature of [Dmt¹]DALDA is its dual functionality as both a MOR agonist and a mitochondria-targeted antioxidant. The Dmt residue scavenges reactive oxygen species (ROS), while the peptide's structure facilitates its accumulation in mitochondria. This dual action is particularly relevant in neuropathic pain states where mitochondrial ROS play a significant role. [5][11]





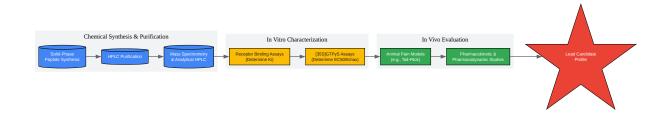
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Bifunctional mechanism of [Dmt1]DALDA.

Experimental Characterization Workflow

The development and validation of [Dmt¹]DALDA follows a logical progression from chemical synthesis to comprehensive in vivo evaluation.





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Workflow for the synthesis and characterization of [Dmt1]DALDA.

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References

- 1. [Dmt(1)]DALDA is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Understanding of Peptide Analogues, DALDA, [Dmt1]DALDA, and KGOP01, Binding to the Mu Opioid Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of [Dmt1]DALDA and DAMGO in binding and G protein activation at mu, delta, and kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Bifunctional μ Opioid Agonist/Antioxidant [Dmt1]DALDA Is a Superior Analgesic in an Animal Model of Complex Regional Pain Syndrome-Type I - PMC [pmc.ncbi.nlm.nih.gov]



- 6. The bifunctional μ opioid agonist/antioxidant [Dmt(1)]DALDA is a superior analgesic in an animal model of complex regional pain syndrome-type i PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Dmt1]DALDA analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the dermorphin analog [Dmt(1)]DALDA, a highly potent and selective mu-opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mu-opioid receptor Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
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